5-Methylquinolino[3,4-c]quinolin-6-one
Description
5-Methylquinolino[3,4-c]quinolin-6-one is a fused polycyclic heterocyclic compound featuring two quinoline moieties linked at the [3,4-c] positions. The methyl substituent at the 5-position likely influences electronic properties and solubility, making it a candidate for photophysical or pharmacological applications.
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-methylquinolino[3,4-c]quinolin-6-one |
InChI |
InChI=1S/C17H12N2O/c1-19-15-9-5-3-7-12(15)16-11-6-2-4-8-14(11)18-10-13(16)17(19)20/h2-10H,1H3 |
InChI Key |
IWKJZMSVMHRFOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinolino[3,4-c]quinolin-6-one can be achieved through several methods. One common approach involves the Friedländer reaction, which is a condensation reaction between aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route by reducing reaction times and energy consumption .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methylquinolino[3,4-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Methylquinolino[3,4-c]quinolin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylquinolino[3,4-c]quinolin-6-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Efficiency: Palladium-catalyzed methods (e.g., for quinolinoquinoxalinones) offer higher yields (65–90%) compared to multi-component diastereoselective syntheses (60–85% for pyrazolylpyrroles) .
- Substituent Effects : The 5-methyl group in the target compound may enhance photostability, akin to the hydroxy/trione groups in HPPT, which exhibit large Stokes shifts and high photostability .
Photophysical and Electronic Properties
Table 2: Photophysical Properties of Selected Compounds
*Hypothesized based on structural analogs. †Inferred from methyl group stabilizing excited states.
Key Findings :
- HPPT vs. Target Compound: HPPT’s large Stokes shift arises from solvent relaxation and dipole moment changes , whereas the target compound’s fused quinoline system may prioritize π-π* transitions with moderate Stokes shifts.
- Electronic Structure : Quantum-chemical calculations (as applied to HPPT ) could predict the target compound’s excited-state behavior, particularly the influence of methyl substitution on charge transfer.
Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
